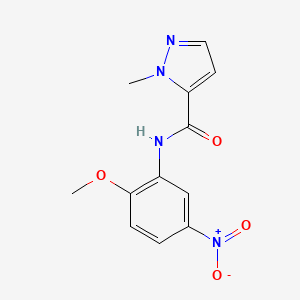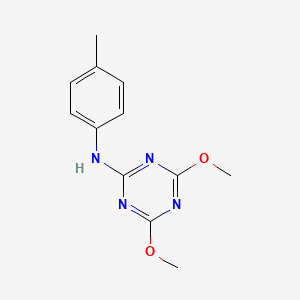![molecular formula C16H20ClN7O B5641721 (1S*,5R*)-6-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5641721.png)
(1S*,5R*)-6-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related diazabicyclo nonanes involves intricate organic reactions, highlighting the complexity of generating these compounds. For instance, the discovery and synthesis of CP-810,123, a novel alpha 7 nicotinic acetylcholine receptor agonist, demonstrate the strategic construction of diazabicyclo nonanes for therapeutic purposes. This compound showcases potent and selective activity with excellent pharmaceutical properties, achieved through meticulous synthesis routes (O’Donnell et al., 2010).
Molecular Structure Analysis
The structural analysis of diazabicyclo nonanes and their derivatives emphasizes the significance of molecular configuration in determining their pharmacological and chemical properties. For example, the X-ray crystal structure analysis of specific triazenes derived from cyclic amines reveals insights into the molecular arrangements and the potential for π-stacking in crystal packing, which may influence the compound's reactivity and interaction with biological targets (Peori et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of diazabicyclo nonanes encompasses a variety of reactions, facilitating the formation of novel structures. The Mannich reaction, for example, has been employed to synthesize new N,S-containing heterocycles, showcasing the versatility of diazabicyclo nonanes in forming complex molecular architectures (Dotsenko et al., 2007).
Physical Properties Analysis
The physical properties, such as vaporization enthalpies, of diazabicyclo nonanes and their analogs, offer insights into their stability and potential self-association behavior. This aspect is crucial for understanding their behavior in various conditions and potential applications in materials science or pharmacology (Lipkind et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity and binding affinity to biological receptors, are pivotal for the application of diazabicyclo nonanes in medicinal chemistry. For instance, the exploration of the 3,7-diazabicyclo[3.3.1]nonane scaffold for developing nicotinic acetylcholine receptor ligands demonstrates the impact of chemical properties on the selectivity and efficacy of these compounds (Eibl et al., 2013).
properties
IUPAC Name |
3-(3-chloro-1H-1,2,4-triazol-5-yl)-1-[(1S,5R)-3-pyrimidin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN7O/c17-15-20-13(21-22-15)4-5-14(25)24-9-11-2-3-12(24)10-23(8-11)16-18-6-1-7-19-16/h1,6-7,11-12H,2-5,8-10H2,(H,20,21,22)/t11-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGQTXWWDNKQOQ-NWDGAFQWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1CN2C(=O)CCC3=NC(=NN3)Cl)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1CN2C(=O)CCC3=NC(=NN3)Cl)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-6-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B5641639.png)
![3-[(4-methoxy-4-phenyl-1-piperidinyl)carbonyl]-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5641652.png)
![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5641657.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5641666.png)
![N-[2-(4-chlorophenyl)-2-oxoethyl]-4-biphenylcarboxamide](/img/structure/B5641667.png)
![2-(4,6-dimethyl-2-pyrimidinyl)-6-methyl-5-(3-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5641679.png)



![2-{2-[2-(2-methoxyethyl)morpholin-4-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5641724.png)
![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-(methoxyacetyl)-4-piperidinecarboxamide](/img/structure/B5641732.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzamide](/img/structure/B5641735.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B5641743.png)
